![molecular formula C7H6N2 B1431654 6-Ethynylpyridin-3-amine CAS No. 1256824-94-8](/img/structure/B1431654.png)
6-Ethynylpyridin-3-amine
Overview
Description
6-Ethynylpyridin-3-amine is a chemical compound with the CAS number 1256824-94-8 . It is used for research purposes and is not intended for human use .
Synthesis Analysis
The synthesis of 6-Ethynylpyridin-3-amine involves a reaction with methanol and sodium hydroxide in tetrahydrofuran at 20℃ for 4 hours . The resulting solution is diluted with water and extraction is carried out with ethyl acetate. The organic layer is washed with saturated saline, dried with anhydrous sodium sulfate, and then the solvent is distilled away under reduced pressure. The residue is purified by silica gel column chromatography to obtain the title compound .Molecular Structure Analysis
The molecular formula of 6-Ethynylpyridin-3-amine is C7H6N2 . It has a molecular weight of 118.14 . The InChI Key is FXZKQERWTFBNJI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Ethynylpyridin-3-amine has several physicochemical properties. It has 9 heavy atoms and 6 aromatic heavy atoms . It has 1 H-bond acceptor and 1 H-bond donor . Its molar refractivity is 36.58 and its TPSA is 38.91 Ų . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.7 cm/s . Its Log Po/w (iLOGP) is 1.33 . Its water solubility is 5.29 mg/ml or 0.0447 mol/l, classifying it as very soluble .Safety and Hazards
The safety data sheet for 6-Ethynylpyridin-3-amine indicates that it has acute toxicity and is classified as a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
6-ethynylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-4-3-6(8)5-9-7/h1,3-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKQERWTFBNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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